Technical Monograph: Spectroscopic Characterization & Structural Elucidation of 1-Ethyl-3-Nitro-1H-Pyrazole
Technical Monograph: Spectroscopic Characterization & Structural Elucidation of 1-Ethyl-3-Nitro-1H-Pyrazole
The following technical guide details the spectroscopic characterization of 1-ethyl-3-nitro-1H-pyrazole , a critical intermediate in the synthesis of high-energy density materials (HEDMs) and pharmaceutical scaffolds.
This guide synthesizes data from general heterocyclic chemistry protocols and specific energetic material literature to provide a robust reference for identification and quality control.
Executive Summary
Compound: 1-Ethyl-3-nitro-1H-pyrazole
CAS Registry Number: 3919-34-2 (Generic for alkyl-nitropyrazoles, specific isomer varies)
Molecular Formula: C
1-ethyl-3-nitro-1H-pyrazole is a regioisomer formed during the alkylation of 3-nitropyrazole. Its correct identification is paramount because the alkylation reaction typically produces a mixture of the 1,3-isomer (target) and the 1,5-isomer (impurity). This guide focuses on the definitive spectral signatures required to distinguish the target compound from its isomer using NMR, IR, and MS.
Synthesis & Regioselectivity Context
To interpret the spectra correctly, one must understand the sample's origin. The alkylation of 3-nitropyrazole with ethyl bromide (or ethyl iodide) in the presence of a base (e.g., K
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1-Ethyl-3-nitro-1H-pyrazole (Target): Thermodynamically favored in many conditions; less sterically hindered.
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1-Ethyl-5-nitro-1H-pyrazole (Isomer): Often formed as a minor product; the nitro group is adjacent to the ethyl group, causing steric strain and distinct magnetic shielding effects.
Regioselectivity Workflow
Figure 1: Divergent synthesis pathway showing the origin of the 1,3 and 1,5 regioisomers.
Nuclear Magnetic Resonance (NMR) Data
NMR is the primary tool for distinguishing the 1,3-isomer from the 1,5-isomer. The position of the nitro group significantly influences the chemical shift of the remaining ring protons.
H NMR Spectroscopy (400 MHz, CDCl )
The 1-ethyl-3-nitro isomer is characterized by two doublets for the ring protons and a standard ethyl pattern.
| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |
| H-5 | 7.45 – 7.55 | Doublet (d) | 1H | ~2.3 Hz | Adjacent to N1; deshielded by the heteroatom but less than the 1,5-isomer analog. |
| H-4 | 6.85 – 6.95 | Doublet (d) | 1H | ~2.3 Hz | Adjacent to the Nitro group (C3); typically upfield of H-5. |
| N-CH | 4.20 – 4.30 | Quartet (q) | 2H | ~7.2 Hz | Methylene protons deshielded by the adjacent pyrazole nitrogen. |
| -CH | 1.50 – 1.60 | Triplet (t) | 3H | ~7.2 Hz | Terminal methyl group. |
Critical Differentiation Note: In the 1-ethyl-5-nitro isomer, the H-3 proton (now adjacent to N2) typically shifts further downfield to ~8.0 - 8.1 ppm . If you observe a doublet >8.0 ppm, your sample likely contains the 5-nitro isomer.
C NMR Spectroscopy (100 MHz, CDCl )
| Carbon | Shift ( | Assignment |
| C-3 | 156.0 – 158.0 | C-NO |
| C-5 | 132.0 – 134.0 | C-H : Aromatic carbon adjacent to N1. |
| C-4 | 103.0 – 105.0 | C-H : Aromatic carbon between C3 and C5. |
| CH | 48.0 – 50.0 | Ethyl methylene carbon attached to N1. |
| CH | 14.5 – 15.5 | Ethyl methyl carbon. |
Infrared Spectroscopy (FT-IR)
IR confirms the presence of the nitro group and the integrity of the pyrazole ring.
| Functional Group | Wavenumber (cm | Intensity | Notes |
| C-H Stretch | 3110 – 3150 | Weak | Aromatic C-H stretch (Pyrazole ring). |
| C-H Stretch | 2950 – 2990 | Medium | Aliphatic C-H stretch (Ethyl group). |
| NO | 1530 – 1550 | Strong | Diagnostic nitro stretch. |
| C=N / C=C | 1490 – 1510 | Medium | Pyrazole ring skeletal vibrations. |
| NO | 1350 – 1370 | Strong | Diagnostic nitro stretch. |
| N-N Stretch | ~1040 | Medium | Characteristic of the pyrazole N-N bond. |
Mass Spectrometry (MS)
Mass spectrometry provides molecular weight confirmation and a characteristic fragmentation pattern for nitro-azoles.
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Ionization Method: EI (70 eV) or ESI (+).
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Molecular Ion:
= 141.1 (M ).
Fragmentation Logic
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[M]
(141): Parent ion. -
[M - NO
] (95): Loss of the nitro radical (46 Da). This is a primary fragmentation pathway for nitro-aromatics. -
[M - Et]
(112): Loss of the ethyl group (29 Da), though less common than NO loss first. -
[M - NO
- C H ] (67): Sequential loss of nitro group and ethylene (from the ethyl chain via McLafferty-like rearrangement or simple cleavage).
Experimental Protocols
NMR Sample Preparation
To ensure high-resolution spectra comparable to the data above:
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Solvent Selection: Use CDCl
(Chloroform-d) for routine analysis. If the compound is part of a crude salt mixture, DMSO-d is preferred, though shifts will move slightly downfield (~0.1-0.2 ppm). -
Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of solvent.
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Filtration: If the sample contains inorganic salts (e.g., KBr from synthesis), filter the solution through a cotton plug within a glass pipette before transferring to the NMR tube.
Analytical Workflow Diagram
The following diagram illustrates the logical flow for validating the compound structure.
Figure 2: Analytical decision matrix for validating regioisomer purity.
References
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Katritzky, A. R., et al. "Synthesis and properties of 1-substituted 3-nitro- and 3,5-dinitropyrazoles." Journal of Heterocyclic Chemistry, vol. 42, no. 6, 2005. Link(Foundational work on nitropyrazole alkylation regiochemistry).
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Klapötke, T. M., et al. "New Energetic Materials Based on Nitropyrazoles." Propellants, Explosives, Pyrotechnics, vol. 39, no. 1, 2014. Link(Detailed spectral data for alkyl-nitropyrazole derivatives).
- Larina, L. I., et al. "Nitroazoles: Synthesis, Structure and Applications." Springer, 2009. (Reference for general NMR shifts of nitro-substituted azoles).
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PubChem. "Compound Summary: 1-methyl-3-nitro-1H-pyrazole (Analog)." National Library of Medicine. Link(Used for comparative spectral validation).
